molecular formula C15H28N2O B10822471 12-Imidazolyl-1-dodecanol

12-Imidazolyl-1-dodecanol

Cat. No.: B10822471
M. Wt: 252.40 g/mol
InChI Key: DOKOVZHOVUEIBQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction typically takes place in a potassium phosphate buffer (pH 7.4) with the presence of magnesium chloride and a substrate like para-nitrophenol . The process is designed to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of 12-Imidazolyl-1-dodecanol follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and therapeutic use.

Chemical Reactions Analysis

Types of Reactions: 12-Imidazolyl-1-dodecanol primarily undergoes oxidation and substitution reactions . These reactions are crucial for its function as a CYP2E1 inhibitor.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as or .

    Substitution: Often carried out in the presence of like or .

Major Products: The major products formed from these reactions include various oxidized derivatives and substituted imidazolyl compounds , which retain the biological activity necessary for therapeutic applications .

Scientific Research Applications

12-Imidazolyl-1-dodecanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 12-Imidazolyl-1-dodecanol involves its binding to the active site of CYP2E1 , thereby inhibiting its enzymatic activity. This inhibition reduces the production of reactive oxygen species (ROS) , which are implicated in liver damage and carcinogenesis. The compound also induces apoptosis and cell-cycle arrest in cancer cells, contributing to its antitumor effects .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its high specificity for CYP2E1 and its therapeutic potential in treating liver diseases. Its ability to induce apoptosis and cell-cycle arrest in cancer cells further distinguishes it from other similar compounds .

Properties

Molecular Formula

C15H28N2O

Molecular Weight

252.40 g/mol

IUPAC Name

12-(1H-imidazol-2-yl)dodecan-1-ol

InChI

InChI=1S/C15H28N2O/c18-14-10-8-6-4-2-1-3-5-7-9-11-15-16-12-13-17-15/h12-13,18H,1-11,14H2,(H,16,17)

InChI Key

DOKOVZHOVUEIBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)CCCCCCCCCCCCO

Origin of Product

United States

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